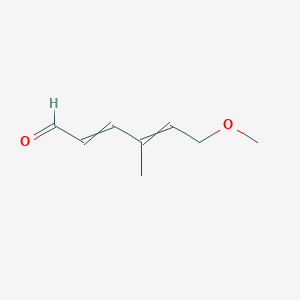

6-Methoxy-4-methylhexa-2,4-dienal

Description

6-Methoxy-4-methylhexa-2,4-dienal is an α,β-unsaturated aldehyde featuring a conjugated dienal system (C=C-C=O) with methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 6 and 4, respectively. These analogs share the reactive dienal motif, which is critical for interactions with glutathione S-transferases (GSTs) and roles in plant volatile organic compound (VOC) profiles .

Properties

CAS No. |

76681-71-5 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

6-methoxy-4-methylhexa-2,4-dienal |

InChI |

InChI=1S/C8H12O2/c1-8(4-3-6-9)5-7-10-2/h3-6H,7H2,1-2H3 |

InChI Key |

FSEPLRFRZVDNQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCOC)C=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methylhexa-2,4-dienal can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated diene system. Specific reaction conditions, such as the use of bases like lithium diisopropylamide (LDA) or catalysts like scandium triflate (Sc(OTf)3), can facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 6-Methoxy-4-methylhexa-2,4-dienal may involve large-scale aldol condensations followed by purification steps such as distillation or chromatography. The choice of starting materials and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methylhexa-2,4-dienal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Methoxy-4-methylhexa-2,4-dienal has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylhexa-2,4-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The conjugated diene system can participate in electron transfer reactions, influencing redox pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Methoxy-4-methylhexa-2,4-dienal with its analogs based on enzymatic reactivity, biological roles, and ecological significance.

Enzymatic Reactivity

Hexa-2,4-dienal (unsubstituted dienal) is a substrate for fungal GSTs like FgGST1, which detoxifies lipid peroxidation products. Kinetic studies show FgGST1 exhibits moderate activity with hexa-2,4-dienal (specific activity: 0.8 ± 0.1 µmol/min/mg), suggesting efficient binding to the enzyme’s active site . This hypothesis aligns with studies showing that substituted aldehydes (e.g., trans-4-phenyl-3-butene-2-one) exhibit lower activity with FgGST1 compared to simpler analogs .

Structural and Functional Data Table

Research Implications and Gaps

- Catalytic Specificity : The methoxy and methyl groups in 6-Methoxy-4-methylhexa-2,4-dienal likely alter electronic and steric properties compared to simpler dienals, warranting kinetic studies with GSTs.

- Comparative studies with (2E,4E)-nona-2,4-dienal could clarify substituent effects on volatility and bioactivity .

- Synthetic Applications : The compound’s stability and reactivity in organic synthesis (e.g., as a Michael acceptor) are unstudied but could mirror trends seen in trans-4-phenyl-3-butene-2-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.